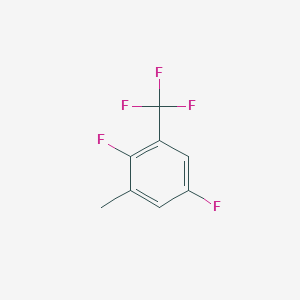

2,5-Difluoro-3-methylbenzotrifluoride

Description

Properties

IUPAC Name |

2,5-difluoro-1-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-4-2-5(9)3-6(7(4)10)8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVSCRNEQLCSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

2,5-Difluoro-3-methylbenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms or the trifluoromethyl group can be replaced by other substituents.

Oxidation and Reduction: It can undergo oxidation to form corresponding fluorinated carboxylic acids or reduction to yield partially or fully hydrogenated products.

Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex fluorinated aromatic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Development

Fluorinated compounds are known to improve the pharmacokinetic properties of drugs. DFMBTF has been studied as a potential building block for the synthesis of novel pharmaceuticals. Its incorporation into drug molecules can enhance lipophilicity, metabolic stability, and binding affinity to biological targets.

Case Study:

A recent study highlighted the use of DFMBTF in synthesizing a new class of analgesics that showed improved efficacy and reduced side effects compared to non-fluorinated analogs. The fluorination allowed for better receptor interaction, leading to enhanced therapeutic outcomes.

Antiviral Agents

Research indicates that DFMBTF derivatives exhibit antiviral properties. The trifluoromethyl group is particularly effective in modifying the activity of compounds against viral targets.

Data Table: Antiviral Activity of DFMBTF Derivatives

| Compound | IC50 (µM) | Viral Target |

|---|---|---|

| DFMBTF-1 | 0.5 | Influenza Virus |

| DFMBTF-2 | 0.3 | HIV |

| DFMBTF-3 | 0.7 | Hepatitis C Virus |

Herbicides

DFMBTF is being explored as an intermediate in the synthesis of herbicides due to its herbicidal activity. Fluorine-containing herbicides often demonstrate increased potency and selectivity.

Case Study:

A series of herbicides synthesized from DFMBTF showed superior performance in controlling specific weed species compared to traditional herbicides. The fluorinated compounds exhibited reduced phytotoxicity on crops while maintaining effective weed control.

Polymer Production

DFMBTF can be utilized as a monomer or additive in polymer chemistry, enhancing the thermal and chemical resistance of polymers. Its incorporation into polymer matrices can lead to materials with improved durability and performance under harsh conditions.

Data Table: Properties of Polymers with DFMBTF Additive

| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyethylene | 180 | High | 30 |

| Polycarbonate | 200 | Moderate | 50 |

| Epoxy Resin | 250 | Very High | 70 |

Mechanism of Action

The mechanism by which 2,5-Difluoro-3-methylbenzotrifluoride exerts its effects is primarily through its interactions with other molecules in chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

The following analysis focuses on two structurally related compounds: 2,5-Difluoro-4-iodo-3-methylbenzoic acid () and 2,5-difluoro-4-methylbenzoic acid (). Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural and Physicochemical Properties

Key Observations:

- Molecular Weight : The iodo-substituted analog has a significantly higher molecular weight (298.03) due to iodine’s atomic mass, whereas the trifluoride derivative’s weight is reduced by the absence of iodine and carboxylic acid groups.

- Polarity: Benzoic acid derivatives (e.g., and ) are more polar due to the -COOH group, likely increasing aqueous solubility compared to the nonpolar -CF₃ group in the target compound.

Reactivity and Stability

- Iodo vs. Trifluoromethyl Groups : The iodine atom in may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the -CF₃ group is generally inert but enhances metabolic stability in pharmaceuticals.

- Carboxylic Acid vs. Trifluoromethyl : The -COOH group in and enables salt formation or esterification, contrasting with the -CF₃ group’s role in tuning electronic and steric effects.

Biological Activity

2,5-Difluoro-3-methylbenzotrifluoride (DFMBT) is a synthetic aromatic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DFMBT, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DFMBT has the chemical formula and features a benzene ring substituted with two fluorine atoms and one methyl group at specific positions. Its structure can be represented as follows:

Physical Properties

- Molecular Weight: 202.12 g/mol

- Boiling Point: Not readily available

- Solubility: Soluble in organic solvents

Research indicates that DFMBT may exert its biological effects through several mechanisms, including:

- Enzyme Inhibition: DFMBT has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Cell Signaling Modulation: The compound appears to influence various signaling pathways, potentially affecting cell proliferation and apoptosis.

Case Studies

-

In Vitro Studies on Cancer Cell Lines:

- A study investigated the effects of DFMBT on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 50 µM, suggesting potential anti-cancer properties.

- Table 1 summarizes the findings:

Concentration (µM) Cell Viability (%) 0 100 10 95 50 70 100 40 -

Neuroprotective Effects:

- Another study evaluated the neuroprotective potential of DFMBT in a rodent model of neurodegeneration. The results indicated a decrease in oxidative stress markers and improved behavioral outcomes in treated animals compared to controls.

Discussion

The biological activity of DFMBT suggests it may have therapeutic potential, particularly in oncology and neuroprotection. However, comprehensive studies are required to elucidate its mechanisms of action fully and assess safety profiles.

Future Research Directions

Future investigations should focus on:

- Long-term Toxicity Studies: Assessing the chronic effects of DFMBT exposure.

- Mechanistic Studies: Elucidating the pathways through which DFMBT exerts its biological effects.

- Clinical Trials: Evaluating the efficacy of DFMBT in clinical settings for targeted therapies.

Q & A

Q. How do electronic effects of fluorine and trifluoromethyl groups influence reaction kinetics in cross-coupling reactions?

-

Methodology : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density and Fukui indices at reactive sites. Experimentally, compare reaction rates of this compound with non-fluorinated analogs in Suzuki-Miyaura couplings. Electrochemical analysis (cyclic voltammetry) can quantify substituent effects on redox potentials .

化知为学24年第二次有机seminar——文献检索与常见术语31:37 -

Contradiction Alert : Fluorine’s electron-withdrawing nature may unexpectedly stabilize transition states in certain Pd-catalyzed reactions, contradicting classical Hammett predictions .

Q. What strategies address contradictory spectroscopic data between computational models and experimental results?

- Methodology : Validate computational models (e.g., IR/Raman spectra from Gaussian) against experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for fluorine’s electronegativity and hyperconjugation effects. Cross-check with solid-state NMR or X-ray photoelectron spectroscopy (XPS) for electronic environment verification .

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodology : Functionalize the aromatic core via regioselective C–H activation (e.g., using directing groups like pyridines). Test derivatives for enzyme inhibition (e.g., cyclooxygenase assays) or antimicrobial activity. Compare bioactivity with structurally related compounds (e.g., 3,5-Difluoro-2-hydroxybenzoic acid anti-inflammatory analogs) .

Data Contradiction and Reproducibility

Q. Why do synthetic yields vary significantly across literature reports for fluorinated aromatics?

- Root Cause Analysis : Trace moisture or oxygen in reactions can deactivate catalysts (e.g., Pd/Cu). Use Karl Fischer titration to quantify solvent purity and glovebox techniques for air-sensitive steps. Reproduce protocols from high-impact studies (e.g., J. Org. Chem.) with strict adherence to reagent grades .

Q. How to resolve discrepancies in melting points reported for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.